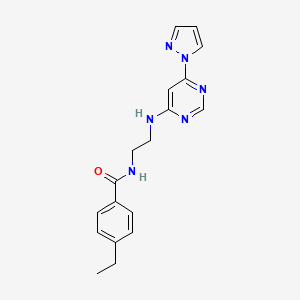

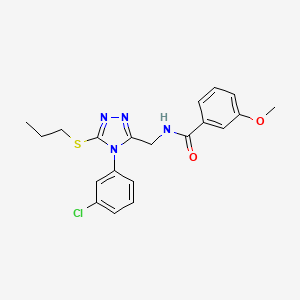

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a pyrazole and a pyrimidine ring based on its name. Pyrazole and pyrimidine are heterocyclic aromatic organic compounds which are important in various biological activities .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms). The exact structure would depend on the positions of these rings and the attached groups .

Scientific Research Applications

Antiproliferative Activity and Cancer Research

Compounds structurally related to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethylbenzamide have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated promising anticancer activity by inhibiting the proliferation of human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45 (Huang et al., 2020). This highlights the therapeutic potential of pyrimidin-4-yl derivatives in cancer treatment.

Synthesis and Chemical Characterization

The synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, a closely related class, through methodologies such as InCl3-catalyzed synthesis, illustrates the chemical versatility and the potential for generating a wide array of biologically active compounds (Mulakayala et al., 2012). These synthetic strategies could be applied to the design and development of new derivatives of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethylbenzamide for varied scientific applications.

Potential as Therapeutic Inhibitors

The exploration of pyrazole and pyrimidine derivatives as inhibitors for specific biological targets is a significant area of research. For example, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, indicating the potential of these compounds to act as potent therapeutic agents (Hafez et al., 2016). Similarly, derivatives of pyrazolo[4,3-d]pyrimidine have been investigated for their biological activities, underscoring the broad applicability of this chemical framework in drug discovery and development.

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with a variety of proteins, including kinases and other enzymes involved in cellular signaling

Mode of Action

Based on its structural similarity to other known compounds, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity . This interaction could result in changes to cellular signaling pathways, leading to alterations in cell function.

Biochemical Pathways

The compound may affect multiple biochemical pathways due to its potential to interact with various proteins. These pathways could include those involved in cell growth, proliferation, and survival . The downstream effects of these changes could include alterations in cell behavior and function.

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. Potential effects could include changes in cell growth and proliferation, alterations in cell survival, and modulation of immune responses . .

Action Environment

Environmental factors, including pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets, while others might affect its stability or rate of degradation . Understanding these factors is crucial for optimizing the compound’s use and effectiveness.

properties

IUPAC Name |

4-ethyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-2-14-4-6-15(7-5-14)18(25)20-10-9-19-16-12-17(22-13-21-16)24-11-3-8-23-24/h3-8,11-13H,2,9-10H2,1H3,(H,20,25)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEPAOFMVUNGQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2847618.png)

![2-(2-chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2847620.png)

![2-([1,1'-biphenyl]-4-yloxy)-1-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2847625.png)

![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2847626.png)

![3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2847630.png)

![4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2847632.png)

![4-[(2,5-Dimethylbenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847639.png)